Cas no 2187469-39-0 (1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one)

1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-7522038
- 1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
- AKOS034007341
- 2187469-39-0
-
- Inchi: 1S/C13H15NO2/c1-4-12(15)14-5-6-16-13-10(3)7-9(2)8-11(13)14/h4,7-8H,1,5-6H2,2-3H3
- InChI Key: UJRIRXGFNQHVJD-UHFFFAOYSA-N
- SMILES: O1CCN(C(C=C)=O)C2C=C(C)C=C(C)C1=2
Computed Properties
- Exact Mass: 217.110278721g/mol
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 2.3
1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7522038-0.05g |
1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
2187469-39-0 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
Comprehensive Overview of 1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one (CAS No. 2187469-39-0) and Its Applications
The compound 1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, identified by its CAS No. 2187469-39-0, is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This benzoxazine derivative features a prop-2-en-1-one (acryloyl) moiety, which is known for its reactivity and potential in polymerization reactions. The presence of the 6,8-dimethyl substituents on the benzoxazine ring further enhances its stability and modulates its electronic properties, making it a versatile intermediate for various applications.
In recent years, the demand for functionalized benzoxazines has surged due to their role in developing advanced materials, such as high-performance polymers and pharmaceutical intermediates. Researchers have explored the potential of CAS No. 2187469-39-0 in designing novel drug candidates, particularly in targeting neurological and inflammatory pathways. Its acryloyl group allows for facile conjugation with biomolecules, enabling the creation of targeted therapeutics with improved efficacy and reduced side effects.
From a synthetic perspective, 1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one can be synthesized through multistep organic reactions, including Mannich-type condensations and acylation reactions. The compound's purity and yield are critical factors for its application in fine chemical synthesis, and advanced analytical techniques such as HPLC and NMR spectroscopy are employed to ensure its quality. The growing interest in green chemistry has also prompted investigations into eco-friendly synthetic routes for this compound, aligning with the global push for sustainable chemical production.
Beyond its chemical properties, CAS No. 2187469-39-0 has been studied for its potential in material science applications. The benzoxazine core is known for its thermal stability and flame-retardant properties, making it a candidate for high-temperature resins and composite materials. Additionally, the acryloyl functionality enables cross-linking in polymer networks, which is valuable for developing self-healing materials and smart coatings. These attributes have positioned 1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one as a promising building block for next-generation materials.
The compound's relevance extends to the pharmaceutical industry, where it serves as a precursor for bioactive molecules. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, particularly in the context of neurodegenerative diseases and chronic inflammation. As the search for novel therapeutics intensifies, CAS No. 2187469-39-0 continues to attract attention for its structural versatility and pharmacological potential.
In conclusion, 1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one (CAS No. 2187469-39-0) represents a multifaceted compound with broad applicability across chemical, material, and pharmaceutical domains. Its unique benzoxazine-acryloyl hybrid structure offers a platform for innovation, driving research in drug discovery, polymer science, and sustainable chemistry. As scientific advancements progress, this compound is poised to play a pivotal role in addressing contemporary challenges in these fields.
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